molecular formula C19H20N4O3 B2732117 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-25-3

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2732117
CAS RN: 370588-25-3
M. Wt: 352.394
InChI Key: YHJPUFVICIRSNV-UHFFFAOYSA-N
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Description

This compound is a derivative of 5H-Pyrazolo[3,4-b]quinolin-5-one . It has a complex structure with multiple functional groups, including a nitrophenyl group and a pyrazoloquinolinone core. The presence of three methyl groups and a nitrophenyl group attached to the pyrazoloquinolinone core makes this compound interesting for various chemical studies .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N4O3 . It has a complex structure with a pyrazolo[3,4-b]quinolin-5-one core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The compound also contains a nitrophenyl group and three methyl groups .

Scientific Research Applications

Organic Synthesis

This compound is used as an intermediate in organic synthesis . It is involved in the one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethyl­cyclo­hexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as ionic liquid medium .

Green Chemistry

The compound is synthesized using a green synthetic protocol, which is environmentally friendly . The process yields 80–85% of the compound and uses gentle reaction conditions .

Multicomponent Reactions

The compound is produced via multicomponent reactions, which are significant techniques for the successful and rapid synthesis of a variety of composite heterocyclic frameworks . These reactions produce complex molecular functionality from three or more starting materials via a one-pot reaction .

Ionic Liquid Applications

The compound is synthesized in an ionic liquid medium . Ionic liquids have gained popularity as promising solvents for heterocyclic synthesis due to their intrinsic characteristics .

Pharmacological Activities

Pyrazolo[3,4-b]quinoline derivatives, which include this compound, exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They also have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .

Drug Development

The compound is structurally similar to Sildenafil (Viagra®), a drug that inhibits phosphodiesterase-5 and thus enables the amplification of the relaxing effect of nitric oxide, which is a natural erection reaction on sexual stimulus .

properties

IUPAC Name

3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPUFVICIRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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